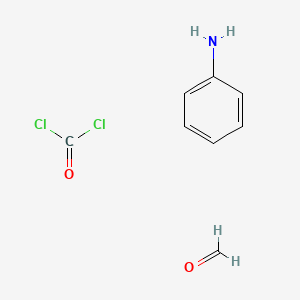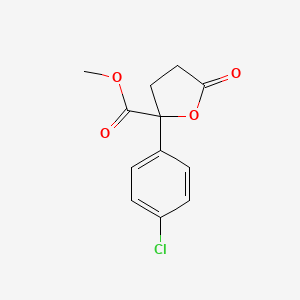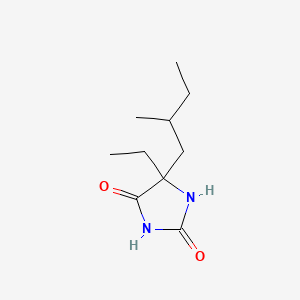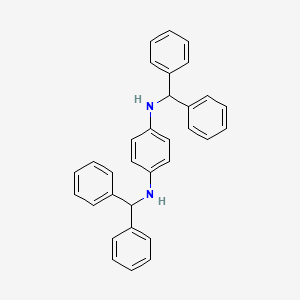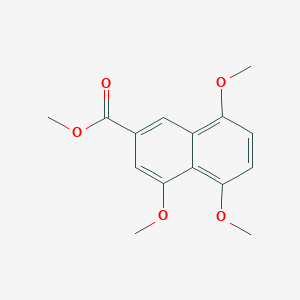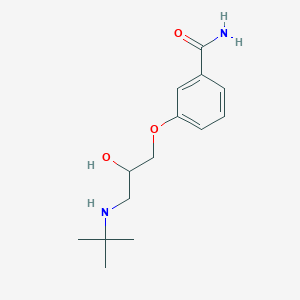
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with a tert-butylamino group and a hydroxypropoxy group attached to the meta position, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a benzoyl chloride derivative under basic conditions to form the benzamide core. The hydroxypropoxy group can be introduced through a subsequent reaction with an appropriate epoxide or halohydrin under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxypropoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-butylamino)benzamide: Similar structure but lacks the hydroxypropoxy group.
N-(tert-butyl)-3-hydroxybenzamide: Similar structure but with the hydroxy group directly attached to the benzamide core.
N-(tert-butyl)-4-hydroxybenzamide: Similar structure but with the hydroxy group in the para position.
Uniqueness
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- is unique due to the presence of both the tert-butylamino and hydroxypropoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34249-90-6 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
3-[3-(tert-butylamino)-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)16-8-11(17)9-19-12-6-4-5-10(7-12)13(15)18/h4-7,11,16-17H,8-9H2,1-3H3,(H2,15,18) |
Clave InChI |
PXLOHHPIUQSYNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC(=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



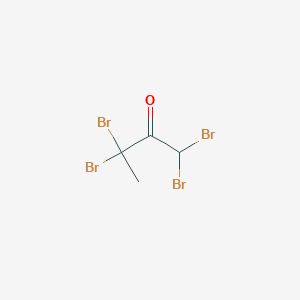
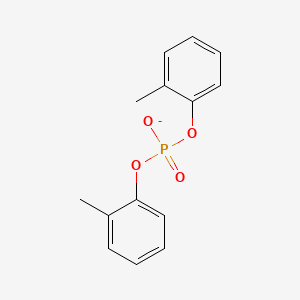
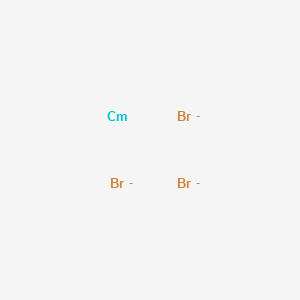
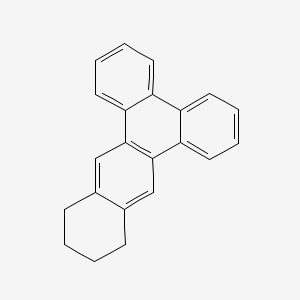
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
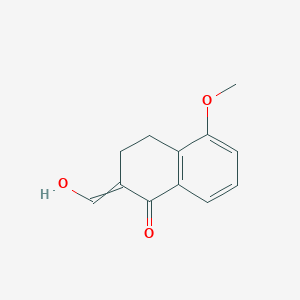
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
